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Compound of Interest

Compound Name: 2-Bromo-3-iodo-5-methylpyridine

Cat. No.: B1461999 Get Quote

An In-depth Technical Guide to the Solubility of 2-Bromo-3-iodo-5-methylpyridine in Organic

Solvents

Abstract
2-Bromo-3-iodo-5-methylpyridine is a halogenated pyridine derivative of significant interest in

the pharmaceutical and agrochemical industries.[1] Its utility as a versatile synthetic

intermediate for creating complex, biologically active molecules, including anti-cancer agents

and antibiotics, is well-documented.[1][2] The success of synthetic transformations, purification

processes, and formulation development hinges on a thorough understanding of its solubility

characteristics. This technical guide, prepared for researchers, scientists, and drug

development professionals, provides a comprehensive overview of the theoretical principles

governing the solubility of 2-Bromo-3-iodo-5-methylpyridine, detailed experimental protocols

for its quantitative determination, and a framework for interpreting solubility data. By

synthesizing theoretical knowledge with practical, field-proven methodologies, this document

serves as an essential resource for optimizing the use of this critical building block.

Core Characteristics of 2-Bromo-3-iodo-5-
methylpyridine
A foundational understanding of the physicochemical properties of 2-Bromo-3-iodo-5-
methylpyridine is essential for predicting and interpreting its solubility behavior. The

molecule's structure, featuring a pyridine ring substituted with a methyl group and two different
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halogen atoms, creates a unique electronic and steric profile that dictates its interactions with

various solvents.

The presence of both bromine and iodine atoms provides multiple, distinct reactive sites,

making it an excellent candidate for sequential cross-coupling reactions.[1] This reactivity is

fundamental to its role in building complex molecular architectures necessary for novel

therapeutic agents.[3]

Table 1: Physicochemical Properties of 2-Bromo-3-iodo-5-methylpyridine

Property Value Source(s)

CAS Number 65550-82-5 [1][4]

Molecular Formula C₆H₅BrIN [1][4]

Molecular Weight 297.92 g/mol [1][4]

Appearance
Off-white to yellow colored

powder
[1]

Melting Point 84-86 °C [1]

Normal Boiling Point 313.37 °C (calculated) [4]

Density 1.98 g/cm³ (calculated) [4]

Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces

between solute-solute, solvent-solvent, and solute-solvent molecules.[5][6] The widely used

principle of "like dissolves like" serves as a primary guideline, suggesting that substances with

similar polarities and intermolecular forces are more likely to be miscible.[7][8]

For 2-Bromo-3-iodo-5-methylpyridine, several key interactions must be considered:

Polarity and Dipole-Dipole Interactions: The pyridine ring is inherently polar due to the

electronegative nitrogen atom.[9] The C-Br and C-I bonds are also polar, contributing to an

overall molecular dipole moment. This structure suggests that polar solvents, capable of

dipole-dipole interactions, will be effective at solvating the molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.chemimpex.com/products/29161
https://www.nbinno.com/article/pharmaceutical-intermediates/the-crucial-role-of-2-amino-5-bromo-3-iodopyridine-in-modern-drug-discovery-cb
https://www.benchchem.com/product/b1461999?utm_src=pdf-body
https://www.chemimpex.com/products/29161
https://chem-casts.com/tools/property-calculator/pure-component/65550-82-5
https://www.chemimpex.com/products/29161
https://chem-casts.com/tools/property-calculator/pure-component/65550-82-5
https://www.chemimpex.com/products/29161
https://chem-casts.com/tools/property-calculator/pure-component/65550-82-5
https://www.chemimpex.com/products/29161
https://www.chemimpex.com/products/29161
https://chem-casts.com/tools/property-calculator/pure-component/65550-82-5
https://chem-casts.com/tools/property-calculator/pure-component/65550-82-5
https://byjus.com/chemistry/factors-affecting-solubility/
https://chem.libretexts.org/Bookshelves/General_Chemistry/Book%3A_General_Chemistry_-_An_Atoms_First_Approach_(Halpern)/Unit_5%3A_States_of_Matter/Chapter_13%3A_Solutions/Chapter_13.1%3A_Factors_Affecting_Solubility
http://chem.ws/dl-1014/exp12-organics.pdf
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Equilibria/Solubilty/Solubility_and_Factors_Affecting_Solubility
https://www.benchchem.com/product/b1461999?utm_src=pdf-body
https://www.solubilityofthings.com/pyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1461999?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


London Dispersion Forces: The large, electron-rich bromine and iodine atoms make the

molecule highly polarizable. Consequently, London dispersion forces are a significant

contributor to the intermolecular attractions. Solvents that are also highly polarizable,

including aromatic and some halogenated solvents, may exhibit enhanced solubility.

Hydrogen Bonding: The lone pair of electrons on the pyridine nitrogen atom can act as a

hydrogen bond acceptor.[10] Therefore, polar protic solvents (e.g., alcohols) can engage in

hydrogen bonding, which is expected to contribute favorably to solubility.

Molecular Size and Shape: As a relatively rigid, planar molecule, its ability to pack into a

crystal lattice is efficient, as indicated by its solid nature and melting point of 84-86 °C.[1] The

energy required to overcome this crystal lattice energy is a critical factor in the dissolution

process.[6]

Based on these principles, we can predict a general solubility profile:

High Solubility: Expected in polar aprotic solvents (e.g., THF, Acetone, Dichloromethane) and

polar protic solvents (e.g., Ethanol, Methanol) due to a combination of dipole-dipole forces

and hydrogen bonding.

Moderate Solubility: Expected in aromatic solvents (e.g., Toluene) due to favorable

dispersion forces.

Low Solubility: Expected in non-polar aliphatic solvents (e.g., Hexane, Cyclohexane) where

solute-solvent interactions would be limited to weak dispersion forces, which are insufficient

to overcome the solute's crystal lattice energy.

Experimental Determination of Thermodynamic
Solubility
While theoretical principles provide a valuable framework, empirical measurement is essential

for obtaining accurate solubility data for critical applications like process development and

formulation. The shake-flask method is universally regarded as the gold standard for

determining thermodynamic (equilibrium) solubility due to its reliability and directness.[11]

Experimental Workflow: Shake-Flask Method
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The following diagram outlines the logical flow for determining solubility using the shake-flask

method coupled with UV-Vis analysis.

Step 1: Sample Preparation

Step 2: Equilibration

Step 3: Phase Separation

Step 4: Analysis

Add excess 2-Bromo-3-iodo-5-methylpyridine
to a known volume of solvent in a sealed vial.

Agitate at a constant temperature
(e.g., 25°C) for an extended period (18-24 hours)

to ensure equilibrium.

Allow suspension to settle.

Withdraw an aliquot of the supernatant.
Filter through a 0.45 µm syringe filter

to remove all undissolved solids.

Key step to prevent
particulate interference

Dilute the clear filtrate with the solvent
to a concentration within the

analytical range.

Measure absorbance using a
UV-Vis Spectrophotometer.

Calculate concentration using a
pre-established calibration curve.
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Caption: Workflow for Thermodynamic Solubility Determination.

Protocol: Quantitative Solubility by the Shake-Flask
Method
This protocol describes a robust, self-validating system for measuring solubility.

1. Materials and Equipment:

2-Bromo-3-iodo-5-methylpyridine (solid)

Organic solvents (analytical grade)

Scintillation vials or flasks with screw caps

Orbital shaker or rotator with temperature control

Volumetric flasks and pipettes

Syringes and 0.45 µm chemical-resistant syringe filters (e.g., PTFE)

UV-Vis Spectrophotometer and quartz cuvettes

2. Procedure:

Preparation: Add an excess amount of solid 2-Bromo-3-iodo-5-methylpyridine to a vial.

The key is to ensure a visible amount of undissolved solid remains at the end of the

experiment to confirm saturation.[11]

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired organic

solvent to the vial.

Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant

temperature (e.g., 25 °C). Agitate the suspension for 18 to 24 hours. This extended time is

critical to ensure the system reaches thermodynamic equilibrium.[12]
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Phase Separation: After equilibration, remove the vial and let it stand undisturbed to allow

the excess solid to settle.

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.45 µm

syringe filter and discard the first few drops to saturate the filter material. Collect the clear,

particle-free filtrate into a clean vial. This filtration step is crucial for accurate analytical

measurement.[13]

Dilution: Perform a precise serial dilution of the filtrate with the same solvent to bring its

concentration into the linear range of the analytical method (e.g., UV-Vis spectroscopy).

Quantification: Analyze the diluted sample to determine the concentration of the dissolved

compound.

Analytical Quantification via UV-Vis Spectroscopy
UV-Vis spectroscopy is a rapid, reliable, and widely accessible technique for quantifying the

concentration of a chromophoric compound in solution.[14] The method is based on the Beer-

Lambert law, which states that absorbance is directly proportional to the concentration of the

analyte.[14]

Analytical Workflow: UV-Vis Quantification
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Part A: Calibration Part B: Sample Analysis

Part C: Final Calculation

Prepare a series of standard solutions
of known concentrations from a stock solution.

Measure the absorbance of each standard
at the wavelength of maximum absorbance (λmax).

Plot Absorbance vs. Concentration.
Perform linear regression to get the equation y = mx + c.

Prepare the diluted filtrate sample
(from Shake-Flask Protocol).

Measure the absorbance of the sample
at the same λmax.

Calculate the concentration of the diluted sample
using the calibration curve equation.

Account for the dilution factor to determine the
concentration in the original saturated solution (solubility).

Click to download full resolution via product page

Caption: UV-Vis Spectrophotometric Analysis Workflow.

Protocol: UV-Vis Analysis for Solubility Quantification
1. Determination of λmax:

Prepare a dilute solution of 2-Bromo-3-iodo-5-methylpyridine in the solvent of interest.

Scan the solution across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength

of maximum absorbance (λmax). All subsequent measurements must be performed at this

wavelength.

2. Preparation of Calibration Curve:
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Prepare a stock solution of the compound with a precisely known concentration in the

chosen solvent.

Perform a series of accurate serial dilutions to create at least five standard solutions

spanning a range of concentrations.

Measure the absorbance of each standard at λmax.

Plot absorbance versus concentration. The resulting graph should be linear, and a linear

regression analysis will provide the equation of the line (y = mx + c) and the correlation

coefficient (R²), which should be >0.99 for a valid calibration.[15]

3. Sample Measurement and Calculation:

Measure the absorbance of the diluted filtrate from the shake-flask experiment.

Use the calibration curve's equation to calculate the concentration (x) of the diluted sample

from its absorbance (y).

Multiply this concentration by the dilution factor to determine the original concentration of the

saturated solution. This value represents the solubility of the compound in that solvent at the

specified temperature.

Interpreting Solubility Data
To illustrate the application of these protocols, the following table presents a hypothetical but

chemically reasoned solubility profile for 2-Bromo-3-iodo-5-methylpyridine across a range of

common organic solvents at 25 °C.

Table 2: Hypothetical Solubility of 2-Bromo-3-iodo-5-methylpyridine at 25 °C
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Solvent Solvent Type Polarity Index
Dielectric
Constant (ε)

Hypothetical
Solubility
(mg/mL)

n-Hexane
Non-polar

Aliphatic
0.1 1.9 < 0.5

Toluene Aromatic 2.4 2.4 ~ 15

Dichloromethane

(DCM)
Halogenated 3.1 9.1 > 100

Tetrahydrofuran

(THF)

Polar Aprotic

(Ether)
4.0 7.5 > 150

Acetone
Polar Aprotic

(Ketone)
5.1 20.7 > 200

Ethanol
Polar Protic

(Alcohol)
4.3 24.5 ~ 75

Methanol
Polar Protic

(Alcohol)
5.1 32.7 ~ 50

Analysis of Hypothetical Data:

Non-polar Solvents: As predicted, solubility in n-hexane is negligible. The weak van der

Waals forces between hexane and the solute cannot overcome the solute's crystal lattice

energy.

Aromatic Solvents: Toluene shows moderate solubility, likely due to favorable π-stacking and

dispersion force interactions with the pyridine ring and large halogen atoms.

Polar Aprotic Solvents: The compound exhibits excellent solubility in DCM, THF, and

Acetone. These solvents have significant dipole moments that can effectively solvate the

polar regions of the solute molecule, leading to strong dipole-dipole interactions.

Polar Protic Solvents: Ethanol and methanol are good solvents, but perhaps less effective

than the best aprotic solvents. While they can form hydrogen bonds with the pyridine
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nitrogen, the energy cost of disrupting the strong hydrogen-bonding network within the

alcohol itself may slightly temper the overall solubility compared to a solvent like acetone.

Conclusion
The solubility of 2-Bromo-3-iodo-5-methylpyridine is a multi-faceted property governed by a

balance of intermolecular forces. Its unique structure, featuring a polar pyridine core and highly

polarizable halogen substituents, results in a favorable solubility profile across a range of polar

aprotic and protic organic solvents. For drug development and process chemistry

professionals, a purely theoretical assessment is insufficient. The implementation of robust,

validated experimental methods, such as the shake-flask protocol coupled with UV-Vis

spectroscopy, is imperative for generating the accurate and reliable data needed to guide

solvent selection for synthesis, purification, and formulation. This guide provides the

foundational principles and practical workflows necessary to confidently approach this critical

task.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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